2-(1,3-benzodioxol-5-ylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline
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Description
"2-(1,3-benzodioxol-5-ylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline" falls under the category of β-carboline derivatives, a class of compounds known for their varied biological activities and potential in drug discovery. Their synthesis and study contribute significantly to medicinal chemistry, focusing on the interactions with brain receptors and potential for therapeutic applications without discussing drug usage or dosages.
Synthesis Analysis
The synthesis of β-carboline derivatives involves complex reactions, often aimed at enhancing in vitro potency by introducing various substituents. For instance, the addition of carbonyl-containing substituents at specific positions can augment potency, as shown in the synthesis of tetrahydro-β-carbolines and β-carbolines, where the fully aromatic β-carbolines displayed increased activity compared to their tetrahydro derivatives (Cain et al., 1982). Novel synthesis approaches, such as the Pd(0)-catalyzed intramolecular Heck reaction, have been developed to achieve specific molecular architectures, including benzo[c]-β-carbolines (Raju et al., 2021).
Molecular Structure Analysis
The molecular structure of β-carboline derivatives is crucial for their biological activity. Studies have focused on the stereochemistry and specific substitutions that affect their interaction with biological targets. For example, the synthesis and characterization of new tetrahydro-β-carboline derivatives as acetylcholinesterase inhibitors highlight the importance of molecular structure in determining biological activity (Arshad et al., 2020).
Mechanism of Action
properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-2-4-16-14(3-1)15-7-8-21(11-17(15)20-16)10-13-5-6-18-19(9-13)23-12-22-18/h1-6,9,20H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECZEPOTHMBEMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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